molecular formula C22H16FN7O B6482794 3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005949-41-6

3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6482794
CAS No.: 1005949-41-6
M. Wt: 413.4 g/mol
InChI Key: XMWDPXMIWJIIPM-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H16FN7O and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.14003632 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. One of the primary targets of this compound is CDK2/cyclin A2, an enzyme complex crucial for cell cycle progression. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, the compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . This binding interaction leads to the accumulation of cells in the G1 phase and induces apoptosis. Additionally, the compound may inhibit other kinases and enzymes involved in cell signaling, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timeIn vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological changes . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential.

Biological Activity

3-Fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, commonly referred to as 4-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide, is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique structural arrangement that includes a benzamide moiety with a fluoro substituent and a pyrazolo[3,4-d]pyrimidine framework, which is linked to another pyrazole unit. The biological activity of this compound is primarily focused on its anticancer properties and its interactions with specific molecular targets.

Structural Characteristics

The molecular formula of this compound is C22H16FN7O, with a molecular weight of 413.4 g/mol. Its structural features include:

Feature Description
Benzamide Moiety Provides stability and potential for hydrogen bonding
Fluoro Group Enhances lipophilicity and biological activity
Pyrazolo Framework Imparts unique electronic properties and biological interactions

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Key findings include:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms appear to involve modulation of signaling pathways critical for cancer cell survival and growth.

Interaction with Kinases

The compound has been evaluated for its ability to bind effectively to target proteins such as kinases. For instance, it has shown promising results in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer.

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in leukemia cells, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Animal Models : Preclinical trials in animal models have shown a reduction in tumor size when treated with this compound, supporting its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the influence of specific modifications on biological activity:

Compound Name Structural Features Biological Activity
1-Methyl-N-(2-(pyrazolo[3,4-d]pyrimidin)-phenyl)benzamideMethyl group instead of fluoroAnticancer activity against leukemia cells
5-Amino-N-(phenyl)-pyrazolo[3,4-d]pyrimidinLacks benzamide structureExhibits kinase inhibition
2-Fluoro-N-(phenyl)-benzamideSimilar benzamide frameworkPotential anticancer but less studied

Properties

IUPAC Name

3-fluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWDPXMIWJIIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.